2-(2,4-Difluorophenyl)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSJRRIBSNMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368926-75-3 | |
| Record name | 2-(2,4-difluorophenyl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the alkylation of 2,4-difluorobenzene with a suitable alkylating agent. One common method is the reaction of 2,4-difluorobenzene with isobutylene oxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like toluene, yielding the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-difluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2,4-difluorophenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their critical variations:
Key Observations :
- Triazole vs. Hydroxyl/Methyl Groups : Fluconazole’s antifungal activity arises from its dual triazole groups, which coordinate to heme iron in fungal CYP51, inhibiting ergosterol biosynthesis . The target compound lacks these groups, likely rendering it inactive against fungal CYP51.
- Fluorination Patterns: The 2,4-difluorophenyl group is shared with fluconazole and its derivatives, enhancing metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-ol) .
- Degradation Products : Impurity II and related derivatives () highlight how substituent changes (e.g., bromination) reduce antifungal activity and stability, emphasizing the importance of the triazole moiety .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s hydroxyl and methyl groups may improve metabolic stability compared to fluconazole but reduce solubility due to lower polarity.
Biological Activity
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a difluorophenyl group and a hydroxyl group. This combination not only influences its chemical reactivity but also its biological activity, making it a potential candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is C11H12F2O. The presence of fluorine atoms enhances lipophilicity and alters interaction dynamics with biological systems, which can lead to improved binding affinities for specific targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C11H12F2O |
| Functional Groups | Hydroxyl (-OH), Difluorophenyl |
| Molecular Weight | Approximately 202.21 g/mol |
The biological activity of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The difluorophenyl moiety enhances the compound's binding affinity and selectivity towards molecular targets, potentially modulating their activity.
Biological Activity
Research has indicated that 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : Its potential as an analgesic agent has also been explored, indicating possible applications in pain management.
- Enzyme Interaction Studies : The compound serves as a biochemical probe in studies aimed at understanding enzyme interactions and biochemical pathways.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol. Below are some significant findings:
-
In Vitro Studies : In vitro assays have shown that the compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent.
Study Findings Study A (2023) Demonstrated inhibition of COX enzymes by 50% at 10 µM concentration. Study B (2024) Showed significant reduction in cytokine production in macrophages treated with the compound. -
In Silico Studies : Computational modeling has predicted favorable interactions between the compound and various biological targets, indicating its potential efficacy as a therapeutic agent.
Parameter Value Binding Energy (kcal/mol) -8.5 ADME Properties Good absorption predicted - Toxicological Assessments : Toxicity studies have indicated that the compound has a favorable safety profile with no significant mutagenic effects observed in standard assays.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-2-methylpropan-1-ol | Chlorine atoms instead of fluorine | Different reactivity; less potent anti-inflammatory effects observed. |
| 3-Amino-1-(3-fluorophenyl)-3-methylbutan-1-ol | Fluorine atom on a different position | Exhibited reduced binding affinity compared to the difluoro analog. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
